

Application Notes and Protocols for Preclinical Pharmacokinetic Analysis of AZD4625

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Compound of Interest

Compound Name: (3R,10R,14aS)-AZD4625

Cat. No.: B10829304

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Abstract

AZD4625 is a potent, selective, and orally bioavailable covalent inhibitor of KRASG12C, a key oncogenic driver in various cancers.[1][2][3] Understanding its pharmacokinetic (PK) profile in preclinical models is crucial for designing efficacious in vivo studies and predicting its clinical translation. These application notes provide a summary of the available preclinical pharmacokinetic data for AZD4625, detailed experimental protocols for its analysis, and visual representations of its mechanism of action and experimental workflows.

Introduction

AZD4625 selectively and irreversibly binds to the GDP-bound state of the KRASG12C mutant protein.[1][4] This allosteric inhibition prevents downstream signaling through the MAPK and PI3K pathways, ultimately leading to cell-cycle arrest and apoptosis in KRASG12C-mutant cancer cells.[1][5] Preclinical studies have demonstrated its anti-tumor activity in a range of in vitro and in vivo models.[1][2][6] AZD4625 has been shown to have favorable pharmacokinetic properties, including good oral bioavailability in mice.[1][4][6]

Data Presentation: Pharmacokinetic Profile of AZD4625



While detailed quantitative pharmacokinetic parameters for AZD4625 are primarily located in the supplementary materials of published studies and are not fully available in the public domain, this section summarizes the key findings from preclinical assessments in mice.

Table 1: Summary of Preclinical Pharmacokinetic Characteristics of AZD4625 in Mice

Parameter	Finding	Source
Route of Administration	Oral (p.o.)	[5][6]
Oral Bioavailability	Good oral bioavailability has been reported.[1][4][6]	[1][4][6]
Dose Range (in vivo efficacy)	4, 20, 50, 100 mg/kg daily	[1][5][6]
Plasma Exposure	Plasma exposure correlates with dose-dependent binding of AZD4625 to KRASG12C in tumors.[1][6]	[1][6]
Target Engagement	A single oral dose of 4, 20, or 100 mg/kg in tumor-bearing mice demonstrated dosedependent target engagement. [1][6]	[1][6]
Tolerability	Chronic daily dosing is well- tolerated in preclinical models with no significant effects on animal body weight.[1][6]	[1][6]
Formulation	For animal studies, AZD4625 was formulated in 0.5% HPMC/0.1% Tween 80.[1]	[1]

Note: Specific values for Cmax, Tmax, AUC, and half-life are not publicly available and are referenced in supplementary materials of cited literature.

Experimental Protocols



In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

This protocol describes a general procedure for assessing the pharmacokinetics and target engagement of AZD4625 in tumor-bearing mice.

1. Animal Models:

- Cell Line-Derived Xenografts (CDX): Female athymic nude mice are implanted subcutaneously with human cancer cell lines harboring the KRASG12C mutation (e.g., NCI-H358, NCI-H2122, MIA PaCa-2).[1]
- Patient-Derived Xenografts (PDX): Female athymic nude or BALB/c nude mice are implanted with tumor fragments from patients with KRASG12C-mutant cancers.[1]
- Genetically Engineered Mouse Models (GEMM): For example, the ODIn (ObLiGaRe doxycycline-inducible) Cas9 mouse model can be used to generate lung tumors with KrasG12C mutations.[1]

2. Dosing and Administration:

- AZD4625 is formulated in a vehicle such as 0.5% HPMC/0.1% Tween 80 for oral administration.[1]
- The compound is administered orally (p.o.) via gavage once daily at desired doses (e.g., 4, 20, 100 mg/kg).[1][5][6]

3. Sample Collection:

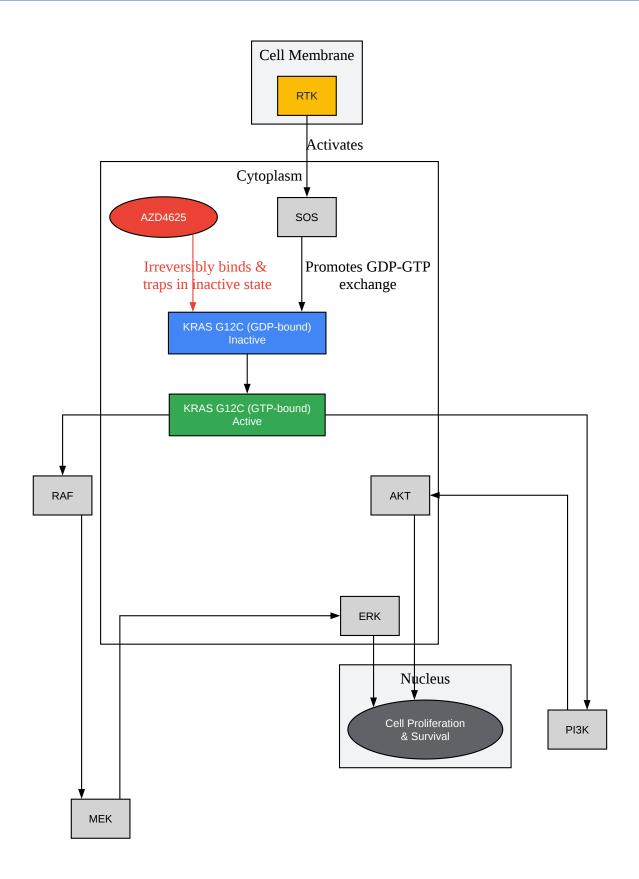
- For pharmacokinetic analysis, blood samples are collected at specified time points post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis.
- For pharmacodynamic analysis, tumors are harvested at the end of the study or at specific time points, snap-frozen in liquid nitrogen, and stored at -80°C.[6]
- 4. Sample Analysis:



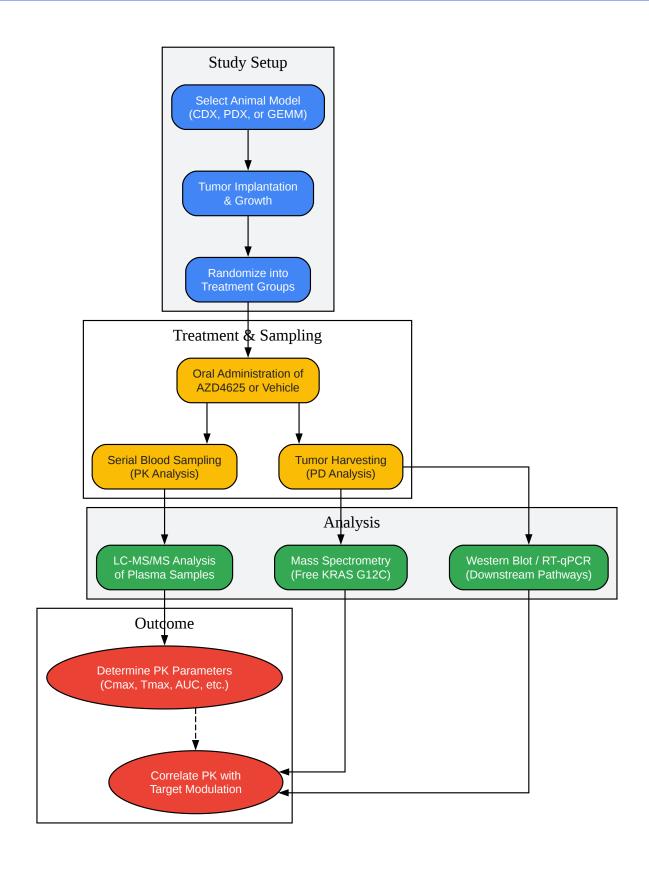
- Pharmacokinetic Analysis: Plasma concentrations of AZD4625 are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacodynamic Analysis (Target Engagement):
 - Mass Spectrometry: The extent of AZD4625 binding to KRASG12C in tumor lysates can be quantified by mass spectrometry to measure the reduction in free KRASG12C protein.
 [1][3]
 - Western Blot: Inhibition of downstream signaling pathways (MAPK and PI3K) can be assessed by measuring the phosphorylation levels of key proteins such as pMEK, pERK, pAKT, and pS6 in tumor lysates.[1]
 - mRNA Analysis: Modulation of downstream target gene expression (e.g., DUSP6, FOSL1)
 can be quantified by RT-qPCR.[1][3]

Mandatory Visualizations Signaling Pathway of AZD4625









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